BIX 01294

概述

描述

BIX 01294,一种二氮杂卓-喹唑啉胺衍生物,是 G9a 样蛋白和 G9a 组蛋白赖氨酸甲基转移酶的选择性、细胞可渗透抑制剂。 它以选择性地损害赖氨酸 9(H3K9me2)处组蛋白 H3 二甲基化的生成而闻名,这在基因沉默和染色质结构调节中起着至关重要的作用 .

作用机制

BIX 01294 通过占据组蛋白结合位点来抑制 G9a 和 G9a 样蛋白,阻止与组蛋白的相互作用。这种抑制导致赖氨酸 9(H3K9me2)处组蛋白 H3 二甲基化减少,这对于基因沉默和染色质结构调节至关重要。 该化合物还诱导某些癌细胞的自噬和凋亡,使其具有作为治疗剂的潜力 .

生化分析

Biochemical Properties

BIX 01294 Trihydrochloride inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It has been shown to reduce global levels of H3K9me2, a histone modification associated with gene repression . The compound interacts with the histone methyltransferase EHMT2 (euchromatic histone-lysine N-methyltransferase 2) and reduces H3K9me2 levels in cells .

Cellular Effects

This compound Trihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It can induce autophagy-dependent differentiation of glioma stem-like cells . In human peripheral mononuclear cells, treatment with this compound Trihydrochloride decreased H3K9me2 levels and increased selected mRNA levels .

Molecular Mechanism

The molecular mechanism of this compound Trihydrochloride involves its interaction with histone methyltransferases. It inhibits the activity of G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . This leads to a decrease in H3K9me2 levels, thereby affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound Trihydrochloride has been shown to cause a reduction in H3K9me2 levels in primary and recurrent tumor cells over a period of 6 days

Dosage Effects in Animal Models

In animal models, peripheral administration of this compound Trihydrochloride decreased cortical H3K9me2 levels and increased schizophrenia candidate gene expression . The effects of different dosages of this compound in animal models need to be further investigated.

准备方法

BIX 01294 可以使用逆合成分析和收敛合成方法合成。起始原料是 2-氨基-4,5-二甲氧基苯甲酸和尿素。合成涉及四个主要步骤:环化、氯化和两步氨解。 最后一步不需要微波照射,并在温和条件下使用甲磺酸作为催化剂,产率为 75.5% .

化学反应分析

科学研究应用

BIX 01294 在科学研究中具有广泛的应用:

化学: 它被用作涉及组蛋白甲基转移酶的研究中的选择性抑制剂。

生物学: this compound 用于基因表达调控、染色质结构和表观遗传学的研究。

相似化合物的比较

BIX 01294 作为 G9a 和 G9a 样蛋白抑制剂具有高选择性和效力,因此独一无二。类似的化合物包括:

UNC0638: G9a 和 G9a 样蛋白的另一种选择性抑制剂,但具有不同的效力和选择性特征。

GSK343: EZH2 的选择性抑制剂,另一种组蛋白甲基转移酶,其靶向不同的组蛋白标记。

EPZ-6438: EZH2 的选择性抑制剂,用于类似的研究应用,但具有不同的靶标特异性

This compound 以其对 G9a 和 G9a 样蛋白的特定抑制作用而著称,使其成为表观遗传学研究和潜在治疗应用的宝贵工具。

生物活性

BIX 01294 is a selective inhibitor of histone lysine methyltransferases, particularly targeting G9a and GLP (G9a-like protein). Its biological activity has been extensively studied across various cell types and conditions, revealing its potential as a therapeutic agent in cancer treatment and stem cell research. This article summarizes the key findings regarding the biological activity of this compound, including its mechanisms of action, effects on cell proliferation and apoptosis, and implications for therapeutic applications.

This compound primarily inhibits the activity of G9a and GLP, leading to decreased methylation of histone H3 at lysine 9 (H3K9) and lysine 27 (H3K27). The inhibition of these methyltransferases results in altered gene expression patterns that can affect cell proliferation, differentiation, and apoptosis.

- IC50 Values :

Effects on Cancer Cells

This compound has shown promising results in various cancer models. Its effects include:

- Inhibition of Proliferation : In studies involving diffuse large B-cell lymphoma (DLBCL) cells, this compound inhibited cell proliferation in a dose-dependent manner. For instance, treatment with 10 μM resulted in approximately 62% apoptosis in U2932 cells .

- Induction of Apoptosis : this compound triggers both endogenous and exogenous apoptotic pathways. It increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptosis in tumor cells .

- Cell Cycle Arrest : Treatment with this compound caused G1 phase arrest by increasing levels of cyclin-dependent kinase inhibitor P21 and decreasing cyclin E levels .

Study on DLBCL Cells

A study reported that this compound induced significant endoplasmic reticulum (ER) stress in DLBCL cells, which was essential for its pro-apoptotic effects. Key findings included:

- Increased expression of ER stress markers ATF3 and ATF4.

- Activation of apoptotic signaling pathways characterized by elevated levels of death receptors DR4 and DR5 .

Study on Glioma Cells

In glioma models, this compound was shown to induce autophagy and enhance differentiation of glioma stem cells:

- Treatment resulted in reduced viability of C6 glioma cells while promoting differentiation into more specialized cell types .

Impact on Stem Cell Differentiation

This compound has also been investigated for its role in stem cell biology:

- It enhances the differentiation of mesenchymal stem cells into endothelial cells and cardiac progenitors, suggesting its utility in regenerative medicine .

- The compound promotes the expression of pluripotency markers such as SOX2 and NANOG when used in reprogramming protocols for induced pluripotent stem cells (iPSCs) .

Summary Table of Biological Activities

| Activity | Effect | Concentration |

|---|---|---|

| Inhibition of G9a/GLP | Decreased H3K9me2/H3K27me3 levels | IC50: 0.7/1.7 μM |

| Induction of Apoptosis | Increased apoptotic cell death | Up to 62% at 10 μM |

| Cell Cycle Arrest | G1 phase arrest via increased P21 | Various concentrations |

| Stem Cell Differentiation | Enhanced differentiation into endothelial/cardiac progenitors | Varies by context |

属性

IUPAC Name |

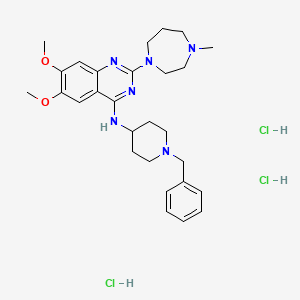

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMURUEPQXKJIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Cl3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017374 | |

| Record name | BIX 01294 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392399-03-9 | |

| Record name | BIX-01294 trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX 01294 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIX-01294 trihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BIX 01294?

A1: this compound acts as a substrate-competitive inhibitor of EHMT2 and EHMT1. [] This means it competes with the natural substrate, histone H3, for binding to the active site of these enzymes.

Q2: What are the downstream effects of this compound inhibiting EHMT2/GLP?

A2: Inhibition of EHMT2/GLP by this compound primarily results in a decrease in the levels of histone H3 lysine 9 dimethylation (H3K9me2) [, ], a repressive epigenetic mark associated with transcriptional silencing. This can lead to:

- Reactivation of silenced genes: this compound can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle regulation, apoptosis, and differentiation. [, , , , , , ]

- Induction of apoptosis and autophagy: this compound can induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in various cancer cell lines. [, , , , ]

- Inhibition of cell proliferation, migration, and invasion: this compound treatment has been shown to reduce the growth, movement, and invasive potential of various cancer cells. [, , , , ]

- Sensitization to other therapeutic agents: this compound can enhance the efficacy of other anti-cancer therapies, such as TRAIL and melphalan. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound trihydrochloride has the molecular formula C19H25N5O2 • 3HCl and a molecular weight of 456.8 g/mol.

Q4: How do structural modifications of this compound affect its activity?

A4: Studies exploring this compound analogues reveal that specific structural modifications can alter its activity and selectivity:

- Desmethoxyquinazolines: Replacing methoxy groups with other substituents can lead to a loss of EHMT2/GLP inhibitory activity while gaining selectivity towards DNA methyltransferase DNMT3A. []

- Modifications affecting interaction with substrate arginine: Replacing hydrophobic segments with guanidine groups mimicking arginine can enhance binding affinity and potentially increase potency. []

Q5: What types of in vitro assays have been used to study this compound's effects?

A5: Researchers have employed various in vitro assays to investigate this compound, including:

- Cell viability and proliferation assays: Assess the impact of this compound on cell survival and growth. [, , , , , ]

- Apoptosis and autophagy assays: Determine the ability of this compound to induce cell death pathways. [, , , ]

- Cell migration and invasion assays: Evaluate the influence of this compound on the metastatic potential of cancer cells. [, , ]

- Chromatin immunoprecipitation (ChIP) assays: Examine the binding of specific proteins or histone modifications to DNA regions. [, , , ]

- Reporter gene assays: Analyze the effect of this compound on the expression of specific genes. []

Q6: Has this compound been tested in animal models?

A6: Yes, this compound has been investigated in several animal models, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。